2-(4-Methylphenyl)-2-oxoethyl2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate
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Overview
Description
2-(4-methylphenyl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is a synthetic organic compound that features a combination of aromatic and heterocyclic moieties
Preparation Methods
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting appropriate starting materials such as thiourea and substituted benzaldehydes in the presence of a catalyst like silica-supported tungstosilisic acid.
Introduction of the difluoroacetate group: This step involves the reaction of the thiazole derivative with a difluoroacetate reagent under controlled conditions.
Coupling with the 4-methylphenyl group: The final step involves coupling the intermediate with a 4-methylphenyl group to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-(4-methylphenyl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-methylphenyl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antimicrobial and anticancer properties.
Biological Studies: The compound is used in research to understand its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a potential intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects . The exact pathways and molecular targets are still under investigation, but the presence of the thiazole and difluoroacetate groups is believed to play a crucial role in its biological activity .
Comparison with Similar Compounds
Similar compounds to 2-(4-methylphenyl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate include other thiazole derivatives and difluoroacetate-containing compounds. Some examples are:
Thiazole Derivatives: Compounds like sulfathiazole and tiazofurin, which also contain the thiazole moiety and exhibit antimicrobial and anticancer activities.
Difluoroacetate Compounds: Molecules such as difluoroacetic acid derivatives, which are used in various chemical and pharmaceutical applications.
The uniqueness of 2-(4-methylphenyl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H10ClF2NO3S |
---|---|
Molecular Weight |
345.7 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C14H10ClF2NO3S/c1-8-2-4-9(5-3-8)10(19)6-21-12(20)14(16,17)11-7-22-13(15)18-11/h2-5,7H,6H2,1H3 |
InChI Key |
JEAXOQMXKNVXMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C(C2=CSC(=N2)Cl)(F)F |
Origin of Product |
United States |
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